molecular formula C24H23N3O4S B2781617 N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 941954-84-3

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2781617
CAS No.: 941954-84-3
M. Wt: 449.53
InChI Key: GDJVBXWKOQQAIH-UHFFFAOYSA-N
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Description

N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic compound featuring a sulfamoylphenylacetamide core linked to a 1-benzyl-2-oxo-tetrahydroquinolin moiety.

Properties

IUPAC Name

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17(28)25-20-8-11-22(12-9-20)32(30,31)26-21-10-13-23-19(15-21)7-14-24(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15,26H,7,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJVBXWKOQQAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

N 4 N 1 benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide\text{N 4 N 1 benzyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl sulfamoyl phenyl acetamide}

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds derived from tetrahydroquinoline structures. For instance, a related compound showed significant activity against various bacterial strains with an EC50 value of 156.7 µM against Xanthomonas oryzae .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainEC50 (µM)Reference
This compoundXanthomonas oryzaeTBDTBD
Compound A1Xanthomonas oryzae156.7
Thiodiazole CopperXanthomonas oryzae545.2

The mechanism observed in some studies involves cell membrane disruption as confirmed by scanning electron microscopy (SEM), where treated cells exhibited significant morphological changes indicative of damage .

Anticancer Activity

Molecular docking studies suggest that compounds with similar structures may inhibit key cancer-related enzymes such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and metastasis. For example, a compound structurally related to this compound demonstrated promising anticancer activity against cell lines such as HT29 and DU145 with significant inhibition rates .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundHT29TBDTBD
DHFPDU145Comparable to Olmitinib

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications at specific positions on the benzene ring significantly influence the biological activity of these compounds. For instance, substituents at the 4-position tend to enhance antibacterial properties compared to other positions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

The compound shares key features with several classes of sulfonamide-linked acetamides. Below is a comparative analysis of its structural and functional attributes relative to similar molecules:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID (Source) Core Structure Substituents Pharmacological Activity Notable Properties
Target Compound Sulfamoylphenylacetamide + tetrahydroquinolin 1-Benzyl, 2-oxo-tetrahydroquinolin Not explicitly reported (inferences from analogs) Likely enhanced lipophilicity due to benzyl group; potential CNS activity
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Sulfamoylphenylacetamide 4-Methylpiperazine Analgesic (comparable to paracetamol) High selectivity for pain pathways; moderate logP (~2.1)
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (9) Benzamide-acetamide + sulfonamide 5-Methylisoxazole Urease inhibition (IC₅₀ = 8.2 µM) High polarity due to isoxazole; melting point 165–167°C
N-(4-(N-(Naphthalen-2-yl)sulfamoyl)phenyl)acetamide (4p) Aryl sulfonamide + acetamide Naphthalen-2-yl Anticancer (cytotoxicity assays pending) High molecular weight (413.45 g/mol); synthesized via Cu catalysis
2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinolinyl-sulfanyl + acetamide 6-Chloro, 4-phenyl Not reported (structural similarity) Molar mass 434.94 g/mol; potential kinase inhibition

Structural Modifications and Activity Trends

Sulfonamide Linkage: The sulfamoyl group in the target compound and analogs (e.g., compounds 35, 4p) is critical for binding to biological targets like enzymes or receptors. For example, compound 35’s piperazinyl group enhances analgesic activity, likely via opioid receptor interactions . In contrast, the target’s tetrahydroquinolin moiety may confer improved blood-brain barrier penetration compared to naphthyl (4p) or isoxazole (9) substituents .

Tetrahydroquinolin vs. Quinoxaline/Aryl Groups: The tetrahydroquinolin scaffold in the target compound shares similarities with quinoxalinedione derivatives (), which exhibit cytotoxicity. The benzyl substitution at position 1 could modulate selectivity for cancer vs. non-cancer cells . Compounds with dichlorophenyl groups (e.g., compound 8 in ) show potent urease inhibition (IC₅₀ = 5.3 µM), suggesting that bulkier substituents (like benzyl in the target) may sterically hinder enzyme binding .

Acetamide Modifications :

  • Deacetylation of analogs (e.g., compound in ) reduces molecular weight and alters solubility. The target’s intact acetamide group may enhance stability or metabolic resistance compared to deacetylated derivatives .

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